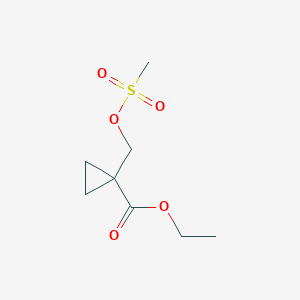
5,5-Difluoropiperidine-3-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Molecular Structure Analysis
The molecular formula of 5,5-Difluoropiperidine-3-carboxylic acid is C6H9F2NO2. The average mass is 165.14 Da .Physical And Chemical Properties Analysis
The physical and chemical properties of 5,5-Difluoropiperidine-3-carboxylic acid are not fully detailed in the search results. The molecular weight is known to be 165.14 g/mol.Scientific Research Applications
Synthesis of Functionalized Compounds
5,5-Difluoropiperidine-3-carboxylic acid demonstrates potential as a building block in medicinal chemistry. Its functionalized derivatives can be synthesized through various procedures, including the synthesis of 2-aryl-3-hydroxymethyl-5,5-difluoropiperidines (Moens et al., 2012). This strategy involves the synthesis of key intermediates reacting fluently with imines, leading to difluoropiperidinone carboxylic acids and subsequent esterification and reduction processes.
Pathways to 3,3-Difluoropiperidines
The compound is also involved in the synthesis of 3,3-difluoropiperidines, a category attracting significant interest from chemists for its medicinal properties. A new synthetic pathway was developed starting from suitable delta-chloro-alpha, alpha-difluoroimines (Verniest et al., 2008). This process involves electrophilic fluorination and subsequent steps leading to the synthesis of valuable fluorinated amino acids.
Continuous Flow Carboxylation Process
A significant development in the synthesis of 5,5-Difluoropiperidine-3-carboxylic acid is its large-scale carboxylation enabled by a continuous flow process (Kestemont et al., 2021). This process involves N-Boc-directed α-deprotonation and subsequent trapping with CO2 gas, proving to be a safe and scalable method for medicinal chemistry research.
Gamma-Secretase Modulation
Difluoropiperidine acetic acids have been explored as modulators of gamma-secretase, a significant target in Alzheimer's research. Compounds synthesized from 2-aryl-3,3-difluoropiperidine demonstrated selective lowering of Abeta42, a critical factor in Alzheimer's disease, in a genetically engineered mouse model (Stanton et al., 2010).
Antibacterial Properties
Some derivatives of 5,5-Difluoropiperidine-3-carboxylic acid, particularly arylfluoro-1,4-dihydro-4-oxo-1,8-naphthyridine-3-carboxylic acids, have shown significant antibacterial activity (Chu et al., 1986). These compounds are characterized by fluorine atoms at specific positions and substituted amino groups, contributing to their efficacy against bacterial infections.
Safety and Hazards
properties
IUPAC Name |
5,5-difluoropiperidine-3-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9F2NO2/c7-6(8)1-4(5(10)11)2-9-3-6/h4,9H,1-3H2,(H,10,11) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYXRBEZTQNOEHT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CNCC1(F)F)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9F2NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.14 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.











![4-Chloro-1-(3-methylpyridin-4-YL)-1H-pyrazolo[3,4-D]pyrimidine](/img/structure/B1426186.png)
![1H-Pyrrolo[2,3-b]pyridine-2-carboxylic acid hydrochloride](/img/structure/B1426187.png)

![Methyl 4-aminobicyclo[2.2.1]heptane-1-carboxylate](/img/structure/B1426189.png)